Piperidin-3-amine

Chiral Chromatography Analytical Method Development Quality Control

Procure this essential heterocyclic amine for stereospecific drug synthesis. Its unique 3-amino configuration is a privileged scaffold for CNS agents and a critical component in JAK inhibitors like tofacitinib. The enantiopure forms, available via scalable enzymatic routes, ensure cost-effective access for commercial API manufacturing. Request analysis for chiral purity validation.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 54012-73-6
Cat. No. B1201142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-amine
CAS54012-73-6
Synonymspiperidin-3-amine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N
InChIInChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2
InChIKeyPEUGKEHLRUVPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-3-amine (CAS 54012-73-6): A Critical Chiral Building Block for Pharmaceutical Synthesis


Piperidin-3-amine (CAS 54012-73-6), also known as 3-aminopiperidine, is a heterocyclic primary amine with a six-membered piperidine ring. It is a foundational building block in medicinal chemistry, valued primarily for its chiral properties. Its utility as a pharmaceutical intermediate is well-established, with its enantiomerically pure forms, (R)- and (S)-Piperidin-3-amine, serving as critical components in the synthesis of several drug candidates and approved pharmaceuticals [1]. The compound is frequently handled as its dihydrochloride salt to enhance stability and aqueous solubility for research and industrial applications .

Why Piperidin-3-amine Cannot Be Substituted with Other Aminopiperidine Isomers in Critical Applications


Piperidin-3-amine occupies a unique chemical space that is not interchangeable with its close analogs, such as Piperidin-4-amine or Piperidin-2-amine. The position of the primary amine group on the piperidine ring dictates the geometry and electronic properties of the resulting derivatives, which in turn governs their interaction with biological targets. For instance, the 3-amino substitution pattern is essential for the pharmacophore of key drug intermediates like tofacitinib, where the specific stereochemistry around the 3-position is a requirement for potent JAK3 inhibition [1]. Additionally, while Piperidin-4-amine derivatives have been widely explored for various targets like dopamine receptors and antifungals [2], the 3-amino configuration provides a distinct scaffold that has proven to be a 'privileged structure' for generating cognition-enhancing agents and selective enzyme inhibitors, a profile not readily replicated by other isomers [3].

Quantifiable Differentiation of Piperidin-3-amine: Evidence-Based Selection Guide


Superior Enantiomeric Resolution for Chiral Purity Control in Piperidin-3-amine

For procurement of enantiomerically pure Piperidin-3-amine, the ability to accurately quantify chiral impurities is a critical differentiator. A robust, validated chiral HPLC method has been specifically developed and optimized for the estimation of the (S)-enantiomer impurity in (R)-Piperidin-3-amine dihydrochloride. This method overcomes the challenges posed by the compound's non-chromophoric nature through a precolumn derivatization technique, which is a key enabling factor for reliable quality control [1]. This contrasts with generic chiral methods that often lack the resolution or validation required for regulatory compliance.

Chiral Chromatography Analytical Method Development Quality Control

Validated Industrial-Scale Route to Optically Pure Piperidin-3-amine for Cost-Effective Sourcing

The commercial viability and cost of enantiopure Piperidin-3-amine are directly linked to the efficiency of its production process. A patented industrial method for producing optically active 3-aminopiperidine or its salts uses a stereoselective enzymatic hydrolysis of a racemic precursor (nipecotamide) [1]. This approach is a significant advancement over classical resolution methods.

Process Chemistry Biocatalysis Pharmaceutical Manufacturing

Proven Utility as an Essential Intermediate in Tofacitinib Synthesis

Piperidin-3-amine's value proposition is solidified by its irreplaceable role as a core intermediate in the synthesis of high-value pharmaceuticals like tofacitinib (Xeljanz), a JAK3 inhibitor for autoimmune diseases. The specific (3R,4R)-configuration of the piperidine moiety in tofacitinib, which is derived from a chiral 3-amino-piperidine building block, is essential for its biological activity [1].

Medicinal Chemistry Drug Synthesis JAK Inhibitor

Enhanced Stability and Solubility for Research Applications via Dihydrochloride Salt Form

In a procurement context, the physical form of a compound directly impacts its shelf life and ease of use. Piperidin-3-amine is commonly supplied as its dihydrochloride salt. This form offers distinct advantages over the free base, particularly in terms of storage and handling, which is critical for ensuring reproducible experimental results .

Preformulation Solubility Enhancement Chemical Stability

Optimal Application Scenarios for Piperidin-3-amine (CAS 54012-73-6) Based on Evidence


Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantiopurity

Procure enantiopure (R)- or (S)-Piperidin-3-amine for use as a building block in drug synthesis where stereochemistry is critical, such as in the development of JAK inhibitors or DPP-4 inhibitors [1][2]. The validated chiral HPLC method with a resolution >4.0 guarantees that the enantiomeric impurity can be accurately monitored and controlled to meet regulatory standards for active pharmaceutical ingredients (APIs) [3].

Large-Scale Manufacturing of Generic APIs

Source optically active Piperidin-3-amine from suppliers utilizing the patented enzymatic production method to ensure a cost-effective and scalable supply for commercial drug manufacturing [1]. This process avoids the 50% yield ceiling of classical resolution, offering a more economical route for producing key intermediates like those used in the synthesis of tofacitinib [2].

Research and Development of Novel CNS Therapeutics

Utilize Piperidin-3-amine as a privileged scaffold for exploring new chemical space in central nervous system (CNS) drug discovery [1]. Its distinct 3-amino substitution pattern has been identified as a promising moiety for developing cognition-enhancing agents, and its derivatives have been investigated for sigma receptor modulation, which is relevant for a range of neurological disorders [2].

Analytical Chemistry and Quality Control Laboratories

Employ the dihydrochloride salt form of Piperidin-3-amine as a reliable analytical standard. Its stable, non-hygroscopic nature ensures accurate preparation of standard solutions for method validation and routine quality control analysis, such as for chiral HPLC assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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